西塔罗林

描述

Ceftaroline fosamil is a novel cephalosporin antibacterial agent. It is a prodrug that is converted into its active form, ceftaroline, in the body. Ceftaroline fosamil is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae . It is primarily used to treat acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .

科学研究应用

Ceftaroline fosamil has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical structure and reactivity.

Biology: Research focuses on its interaction with bacterial cell walls and its mechanism of action.

Medicine: Ceftaroline fosamil is used in clinical studies to evaluate its efficacy against resistant bacterial infections, including MRSA and community-acquired bacterial pneumonia

Industry: It is used in the pharmaceutical industry for the development of new antibacterial agents

作用机制

Target of Action

Ceftaroline fosamil, also known as ceftaroline, is a cephalosporin antibacterial agent . Its primary targets are the penicillin-binding proteins (PBPs) found in bacterial cell walls . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

Ceftaroline exerts its bactericidal effect by binding to PBPs, thereby interfering with bacterial cell wall synthesis . This interaction blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, inhibiting cell wall biosynthesis . The result is cell lysis and death .

Biochemical Pathways

Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . The hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .

Pharmacokinetics

Ceftaroline exhibits dose-proportional pharmacokinetics, similar to other renally excreted cephalosporins . After administration of a single 500 mg dose of ceftaroline fosamil, the maximum ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the concentration-time curve from time zero to infinity (AUC 0–∞) was 44.8 h·mg/L . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively . The half-life of ceftaroline after a single 500 mg dose of ceftaroline fosamil was 2.53 h . Ceftaroline is relatively minimally bound to plasma proteins (15–28 %), with a volume of distribution of 30–40 L . Its renal clearance approximates glomerular filtration rate, with a terminal half-life of 2.6 h in healthy subjects .

Result of Action

The action of ceftaroline leads to the death of the bacteria, effectively treating various bacterial infections, such as acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia . It has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ceftaroline. For instance, the compound is hydrolytically unstable and is predicted to undergo both biotic and abiotic degradation in the aquatic environment . In a clinical setting, ceftaroline fosamil was found to be effective in treating adults with community-acquired pneumonia, including severe cases, in Europe and Latin America . Clinical response to ceftaroline fosamil was associated with reductions in healthcare resource use compared with non-responders .

生化分析

Biochemical Properties

Ceftaroline fosamil exerts its effects by interfering with bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . It has a high affinity for PBP2a, which is associated with methicillin resistance .

Cellular Effects

Ceftaroline fosamil has been shown to be effective against multidrug-resistant Streptococcus pneumoniae and Staphylococcus aureus, including methicillin-resistant, vancomycin-intermediate, linezolid-resistant, and daptomycin-nonsusceptible strains . It has variable activity against Enterobacteriaceae and good activity against oral anaerobes .

Molecular Mechanism

The molecular mechanism of action of Ceftaroline fosamil involves the inhibition of cell wall synthesis in bacteria. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis .

Temporal Effects in Laboratory Settings

In clinical trials, Ceftaroline fosamil demonstrated noninferiority when compared with vancomycin in the treatment of acute bacterial skin and skin structure infections and noninferiority when compared with ceftriaxone in the treatment of community-acquired bacterial pneumonia .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, it is known that Ceftaroline fosamil is usually administrated intravenously at 600 mg every 12 h .

Metabolic Pathways

Ceftaroline fosamil has low protein binding and is excreted by the kidneys, thus requiring dose adjustments in individuals with renal failure .

准备方法

The synthesis of ceftaroline fosamil involves several steps. One method starts with 7-phenylacetamide-3-hydroxy-3-cephalosporin-4-carboxylate-diphenylmethyl as a raw material. This compound undergoes chloridization and reacts with 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt at the C-3 site to form a thioether compound. The protecting groups are then removed using p-cresol and immobilized penicillinase. The thioether compound is then subjected to a C-7 site condensation reaction with an acylated AE-active ester, followed by crystallization in acetic acid to yield ceftaroline fosamil .

化学反应分析

Ceftaroline fosamil undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for ceftaroline fosamil due to its stable structure.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.

Hydrolysis: Ceftaroline fosamil is hydrolyzed in the body to its active form, ceftaroline

Common reagents used in these reactions include triethylamine, ethanol, and hydrochloric acid . The major product formed from the hydrolysis of ceftaroline fosamil is ceftaroline, the active antibacterial agent .

相似化合物的比较

Ceftaroline fosamil is unique among cephalosporins due to its broad-spectrum activity and effectiveness against resistant strains like MRSA. Similar compounds include:

Ceftobiprole: Another fifth-generation cephalosporin with activity against MRSA.

Ceftaroline: The active form of ceftaroline fosamil.

Ceftriaxone: A third-generation cephalosporin with broad-spectrum activity but less effective against resistant strains

Ceftaroline fosamil stands out due to its ability to treat both Gram-positive and Gram-negative infections, including those caused by resistant bacteria .

属性

Key on ui mechanism of action |

Ceftaroline fosamil is an antibacterial drug. |

|---|---|

CAS 编号 |

229016-73-3 |

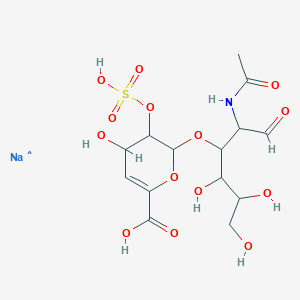

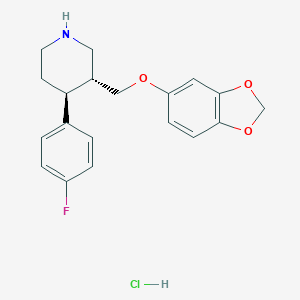

分子式 |

C24H26N8O10PS4+ |

分子量 |

745.8 g/mol |

IUPAC 名称 |

acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)/p+1/b26-13-;/t14-,19-;/m1./s1 |

InChI 键 |

UGHHNQFYEVOFIV-VRDMTWHKSA-O |

SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] |

手性 SMILES |

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)O |

规范 SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

229016-73-3 |

溶解度 |

>100 mg/ml |

同义词 |

4-[2-[[(6R,7R)-2-Carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium Inner Salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ceftaroline exert its antibacterial effect?

A1: Ceftaroline functions as a bactericidal agent by binding to penicillin-binding proteins (PBPs) in bacteria [, ]. This binding disrupts the synthesis of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death [, ].

Q2: What makes ceftaroline effective against methicillin-resistant Staphylococcus aureus (MRSA)?

A2: Unlike other β-lactams, ceftaroline possesses a high affinity for PBP2a, an enzyme responsible for methicillin resistance in MRSA [, ]. This strong binding enables ceftaroline to effectively inhibit PBP2a and overcome the resistance mechanism employed by MRSA [, ].

Q3: What is the significance of the time above the minimum inhibitory concentration (T>MIC) for ceftaroline?

A3: Similar to other cephalosporins, the T>MIC is a crucial pharmacodynamic parameter for ceftaroline []. It represents the duration for which the concentration of free ceftaroline in the bloodstream remains above the minimum inhibitory concentration required to inhibit bacterial growth []. This parameter is a reliable predictor of ceftaroline's efficacy [, ].

Q4: What clinical trials have been conducted to assess the efficacy of ceftaroline fosamil?

A4: Several phase III clinical trials, including FOCUS 1, FOCUS 2, CANVAS 1, and CANVAS 2, have evaluated ceftaroline fosamil's efficacy [, , , , , , ]. These trials demonstrated non-inferiority of ceftaroline fosamil to ceftriaxone for community-acquired pneumonia (CAP) and to vancomycin plus aztreonam for complicated skin and soft tissue infections (cSSTIs) []. Notably, ceftaroline fosamil demonstrated high cure rates against infections caused by Streptococcus pneumoniae and MRSA in these trials [, , , , ].

Q5: What evidence supports the use of ceftaroline fosamil in pediatric populations?

A5: Population pharmacokinetic (PK) modeling and target attainment simulations incorporating data from pediatric studies have supported the safety and efficacy of ceftaroline fosamil in children []. These analyses led to the approval of specific dose regimens for children aged 2 months to <18 years by both the FDA and EMA []. Clinical trials, such as NCT01400867, NCT01530763, and NCT01669980, further assessed the safety and effectiveness of ceftaroline fosamil in pediatric patients with ABSSSIs and CABP, showing promising results [, , ].

Q6: What is the molecular formula and weight of ceftaroline fosamil?

A6: Ceftaroline fosamil has a molecular formula of C20H21N8O10PS and a molecular weight of 624.5 g/mol.

Q7: Are there any spectroscopic data available for ceftaroline fosamil?

A7: While spectroscopic data is not extensively discussed in the provided research papers, standard analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed for the characterization of ceftaroline fosamil and its metabolites [, ].

Q8: What are the known mechanisms of resistance to ceftaroline?

A8: Resistance to ceftaroline can emerge through various mechanisms, including mutations in PBPs, particularly PBP2a []. Mutations outside the transpeptidase-binding pocket of PBP2a, along with alterations in other PBPs like PBP2, PBP3, and PBP4, can also contribute to resistance [, ].

Q9: Is there cross-resistance between ceftaroline and other antibiotics?

A9: While ceftaroline demonstrates activity against some strains resistant to other antibiotics, cross-resistance can occur. For instance, ceftaroline shows limited activity against Enterobacteriaceae producing extended-spectrum β-lactamases (ESBLs) and strains exhibiting resistance to ceftazidime [, ]. Additionally, mutations in PBPs that confer resistance to ceftaroline may also impact susceptibility to other β-lactams [, , ].

Q10: What is known about the safety profile of ceftaroline fosamil?

A10: Clinical trials have shown ceftaroline fosamil to be generally well-tolerated with a safety profile comparable to other cephalosporins [, , , , , ]. The most common adverse events reported include diarrhea, nausea, headache, and infusion site reactions [, , , , , ].

Q11: What is the recommended dosage adjustment for ceftaroline fosamil in patients with renal impairment?

A11: Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid ceftaroline accumulation []. Specific recommendations for dosage adjustments based on creatinine clearance levels are provided in the drug label [].

Q12: How is ceftaroline fosamil metabolized and excreted?

A12: Ceftaroline fosamil, administered intravenously, is rapidly metabolized to its active form, ceftaroline []. Ceftaroline is primarily eliminated by renal excretion, making dosage adjustments crucial in patients with renal insufficiency [].

Q13: Are there any known drug interactions with ceftaroline fosamil?

A13: While specific drug interactions are not extensively discussed in the provided research papers, clinicians should consider potential interactions based on ceftaroline's metabolism and excretion pathways. Further research is necessary to fully elucidate the potential for drug interactions with ceftaroline fosamil.

Q14: What are the ongoing research areas for ceftaroline?

A14: Ongoing research focuses on optimizing ceftaroline fosamil usage, particularly in complex clinical scenarios like hospital-acquired pneumonia and ventilator-associated pneumonia []. Understanding the emergence and spread of ceftaroline resistance mechanisms is another crucial research focus [, ]. Additionally, exploring the potential of ceftaroline in combination therapies with other antibiotics is an active area of investigation [, ].

Q15: What are some future directions in ceftaroline research?

A15: Investigating novel drug delivery systems for targeted therapy and developing strategies to mitigate or circumvent ceftaroline resistance mechanisms are crucial areas for future research []. Further exploration of ceftaroline's activity against emerging pathogens and its potential applications in combination therapies will likely shape the future of this important antibiotic.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。